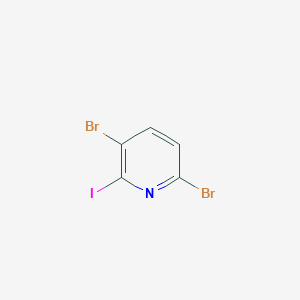
1-(2,4,6-Cycloheptatrien-1-ylidene)-1-(dimethylamino)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanol, 2,4,6-cycloheptatrien-1-ylidene(dimethylamino)- is a chemical compound with a unique structure that combines a methanol group with a cycloheptatriene ring and a dimethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanol, 2,4,6-cycloheptatrien-1-ylidene(dimethylamino)- typically involves the reaction of cycloheptatriene with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and distillation to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Methanol, 2,4,6-cycloheptatrien-1-ylidene(dimethylamino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce simpler hydrocarbons.
Applications De Recherche Scientifique
Methanol, 2,4,6-cycloheptatrien-1-ylidene(dimethylamino)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methanol, 2,4,6-cycloheptatrien-1-ylidene(dimethylamino)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological and chemical activity. The cycloheptatriene ring and dimethylamino group play crucial roles in its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloheptatriene: A related compound with a similar ring structure but lacking the methanol and dimethylamino groups.
Tropone: Another compound with a cycloheptatriene ring, known for its aromatic properties.
Tropolone: A derivative of tropone with an additional hydroxyl group.
Uniqueness
Methanol, 2,4,6-cycloheptatrien-1-ylidene(dimethylamino)- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in scientific research and industry.
Propriétés
Numéro CAS |
763031-44-3 |
|---|---|
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
cyclohepta-2,4,6-trien-1-ylidene(dimethylamino)methanol |
InChI |
InChI=1S/C10H13NO/c1-11(2)10(12)9-7-5-3-4-6-8-9/h3-8,12H,1-2H3 |
Clé InChI |
LHJFAMVCVAMUNW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=C1C=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-(6-bromo-3-iodoimidazo[1,2-a]pyrazin-8-yl)propane-1,3-diamine](/img/structure/B13964441.png)



